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Compound Name:

1-(3-

Fluorophenyl)cyclohexanecarbonit

rile

Cat. No.: B1605641 Get Quote

An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclohexanecarbonitrile

Executive Summary: This document provides a comprehensive technical overview of 1-(3-
Fluorophenyl)cyclohexanecarbonitrile (CAS No. 214262-91-6), a key chemical intermediate

in the fields of pharmaceutical research and fine chemical synthesis. This guide details its

physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights,

and describes standard analytical techniques for its characterization. Furthermore, it explores

its potential applications as a structural motif in drug discovery and addresses critical safety

and handling protocols based on data from structurally analogous compounds. This paper is

intended for researchers, chemists, and professionals in drug development who require a

detailed understanding of this compound for laboratory and industrial applications.

Chemical Identity and Significance
1-(3-Fluorophenyl)cyclohexanecarbonitrile is an aromatic nitrile compound characterized by

a cyclohexanecarbonitrile core substituted with a 3-fluorophenyl group at the alpha position. Its

strategic importance lies in its utility as a versatile building block. The presence of the fluorine

atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a

parent molecule, such as metabolic stability and binding affinity, making it a valuable moiety in

medicinal chemistry.[1] The nitrile group is a key functional handle, readily convertible to other
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important functionalities like amines, carboxylic acids, and amides, thus providing a gateway to

a diverse range of more complex molecular architectures.

Key Identifiers:

CAS Number: 214262-91-6[2]

Molecular Formula: C₁₃H₁₄FN[2][3]

Synonyms: 1-(3-Fluorophenyl)cyclohexane-1-carbonitrile, Cyclohexanecarbonitrile, 1-(3-

fluorophenyl)-[2]

Caption: Chemical structure of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in synthesis,

dictating purification methods, reaction conditions, and storage requirements. The data below

has been aggregated from chemical supplier databases.

Property Value Source

Molecular Weight 203.26 g/mol [3]

Exact Mass 203.111027613 Da [2]

Appearance
Not specified, likely a solid or

high-boiling liquid
-

Density 1.09 g/cm³ [2]

Boiling Point 329°C at 760 mmHg [2]

Flash Point 142.2°C [2]

Refractive Index 1.517 - 1.529 [2][3]

XLogP3 3.6 [2]

Topological Polar Surface Area 23.8 Å² [2]
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Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 1-(3-Fluorophenyl)cyclohexanecarbonitrile
is not readily available, a highly plausible and efficient synthetic route can be devised based on

established organic chemistry principles for α-arylation of nitriles. A common method involves

the reaction of a carbanion intermediate with an alkylating agent.

A logical approach is the reaction of 3-Fluorophenylacetonitrile with 1,5-Dibromopentane under

strongly basic conditions.

Proposed Reaction: 3-Fluorophenylacetonitrile + 1,5-Dibromopentane → 1-(3-
Fluorophenyl)cyclohexanecarbonitrile

Mechanism:

Deprotonation: A strong, non-nucleophilic base, such as Sodium Hydride (NaH) or Lithium

Diisopropylamide (LDA), abstracts the acidic α-proton from 3-fluorophenylacetonitrile. This

step is crucial as it generates a resonance-stabilized carbanion, which is a potent

nucleophile.

Nucleophilic Attack (Sₙ2): The generated carbanion attacks one of the electrophilic carbon

atoms of 1,5-dibromopentane, displacing a bromide ion in an Sₙ2 reaction. This forms an

intermediate, 7-bromo-2-(3-fluorophenyl)heptanenitrile.

Intramolecular Cyclization: A second equivalent of the base deprotonates the same α-

carbon. The resulting carbanion then undergoes an intramolecular Sₙ2 reaction, attacking

the carbon atom bonded to the remaining bromine. This ring-closing step forms the stable

cyclohexane ring and yields the final product.

This one-pot synthesis is often favored for its efficiency, though it requires careful control of

stoichiometry and reaction conditions to minimize polymerization and other side reactions.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1605641?utm_src=pdf-body
https://www.benchchem.com/product/b1605641?utm_src=pdf-body
https://www.benchchem.com/product/b1605641?utm_src=pdf-body
https://patents.google.com/patent/EP1170282A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Fluorophenylacetonitrile

Step 1: Deprotonation
Formation of Carbanion

1,5-Dibromopentane

Strong Base (e.g., NaH)

Intermediate:
7-bromo-2-(3-fluorophenyl)heptanenitrile

 + 1,5-Dibromopentane Step 2: Intramolecular
Cyclization (Sₙ2)

 + Base Product:
1-(3-Fluorophenyl)cyclohexanecarbonitrile

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is achieved through a

combination of spectroscopic methods.[5]
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Caption: Standard analytical workflow for structural elucidation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The

aromatic protons on the 3-fluorophenyl ring would appear in the downfield region (δ ≈ 7.0-7.5

ppm), exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling.

The ten protons of the cyclohexane ring would resonate in the upfield aliphatic region (δ ≈

1.5-2.5 ppm) as a series of broad, overlapping multiplets.

¹³C NMR Spectroscopy: The carbon spectrum would reveal 13 distinct signals. Key signals

include the nitrile carbon (C≡N) around δ ≈ 120-125 ppm, the quaternary α-carbon, and

multiple signals for the aromatic carbons, with some showing splitting due to coupling with

the fluorine atom (C-F coupling). The six aliphatic carbons of the cyclohexane ring would

appear in the δ ≈ 20-40 ppm range.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum would be a

sharp, strong absorption band around 2230-2250 cm⁻¹, which is indicative of the C≡N

(nitrile) stretching vibration.[6] Other expected absorptions include C-H stretches for the

aromatic ring (≈ 3000-3100 cm⁻¹) and the aliphatic ring (≈ 2850-2950 cm⁻¹), and a C-F

stretch typically found in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass

spectrometry would be used to confirm the molecular weight. The molecular ion peak (M⁺)

should be observed at an m/z ratio corresponding to the molecular weight of 203.26.[7]

Applications in Research and Drug Development
While direct applications of 1-(3-Fluorophenyl)cyclohexanecarbonitrile are not extensively

documented, its structure is highly relevant to medicinal chemistry and drug discovery. It serves

as an important intermediate for synthesizing more complex molecules with potential

therapeutic value.

Scaffold for CNS Agents: The cyclohexylphenyl motif is present in various centrally active

compounds. The nitrile group can be reduced to a primary amine, a common

pharmacophore in drugs targeting the central nervous system.

Precursor for Carboxylic Acids: Hydrolysis of the nitrile group provides the corresponding

carboxylic acid, 1-(3-fluorophenyl)cyclohexanecarboxylic acid. This class of compounds has

been investigated for various therapeutic targets. For instance, a related analogue, 4-(8-(3-
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fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, was developed as a

potent PDE4 inhibitor for treating Chronic Obstructive Pulmonary Disease (COPD).[8]

Fragment-Based Drug Design: As a relatively small and rigid molecule containing desirable

features (a fluorinated aromatic ring, a lipophilic aliphatic ring), it can be used as a starting

fragment in fragment-based drug discovery campaigns to build more potent and selective

inhibitors for various enzyme targets. Cyclohexane-1,3-dione derivatives, a related structural

class, have been investigated as potential anticancer agents.[9]

Safety and Handling
No specific toxicology data for 1-(3-Fluorophenyl)cyclohexanecarbonitrile is available.

Therefore, a conservative approach to safety, based on data for structurally similar compounds

like other aromatic nitriles and fluorinated compounds, is mandatory.[10]

Emergency Overview: Based on analogous compounds, this substance should be treated as

harmful and an irritant.[11]

Hazard Codes: Xn (Harmful).[3]

Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed),

R36/37/38 (Irritating to eyes, respiratory system, and skin).[3]

Primary Hazards:

Cyanide Release: A significant hazard associated with many nitriles is their potential to be

metabolized in the body to release cyanide. Cyanide is a potent cellular poison that inhibits

cytochrome oxidase, impairing cellular respiration. Symptoms of cyanide poisoning can

include headache, dizziness, weakness, unconsciousness, convulsions, and death.[11]

Irritation: The compound is expected to cause irritation to the skin, eyes, and respiratory

tract.[11]

Toxicity: It is likely to be harmful or toxic if ingested, inhaled, or absorbed through the skin.

[10]

Handling and Personal Protective Equipment (PPE):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26288344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9893467/
https://www.benchchem.com/product/b1605641?utm_src=pdf-body
https://dept.harpercollege.edu/chemistry/msds/Cyclohexanecarbonitrile.pdf
https://pim-resources.coleparmer.com/sds/99445.pdf
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6260679.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6260679.aspx
https://pim-resources.coleparmer.com/sds/99445.pdf
https://pim-resources.coleparmer.com/sds/99445.pdf
https://dept.harpercollege.edu/chemistry/msds/Cyclohexanecarbonitrile.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ventilation: All work should be conducted in a well-ventilated chemical fume hood to

minimize inhalation of vapors or potential dust.

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin

contact.

Eye Protection: Use chemical safety goggles or a face shield.

Lab Coat: A standard laboratory coat should be worn.

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If

inhaled, move to fresh air. If swallowed, seek immediate medical attention. An antidote kit for

cyanide poisoning should be readily available in facilities where significant quantities of

nitriles are handled.[11]

Experimental Protocol: Synthesis
The following is a representative, step-by-step protocol for the synthesis of 1-(3-
Fluorophenyl)cyclohexanecarbonitrile based on the proposed pathway.

Materials:

3-Fluorophenylacetonitrile

1,5-Dibromopentane

Sodium Hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate
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Hexanes

Procedure:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (2.2

equivalents). The mineral oil is removed by washing with anhydrous hexanes under a

nitrogen atmosphere. Anhydrous THF is then added.

Carbanion Formation: The flask is cooled to 0°C in an ice bath. 3-Fluorophenylacetonitrile

(1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH suspension. The

mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and

stirred for an additional hour to ensure complete deprotonation.

Alkylation: 1,5-Dibromopentane (1.1 equivalents) is added dropwise to the reaction mixture.

Cyclization: The reaction mixture is heated to reflux (approx. 66°C for THF) and maintained

for 12-18 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow

addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH. The mixture

is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl

acetate.

Purification: The combined organic layers are washed with water and then brine, dried over

anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a

rotary evaporator.

Final Purification: The resulting crude oil or solid is purified by column chromatography on

silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-(3-
Fluorophenyl)cyclohexanecarbonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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